

CP-640186 Hydrochloride: A Technical Guide for Metabolic Syndrome Research

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Compound of Interest

Compound Name: CP-640186 hydrochloride

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Abstract

Metabolic syndrome, a constellation of conditions including abdominal obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant and growing challenge to public health. A key therapeutic target in the management of this complex disorder is the enzyme Acetyl-CoA Carboxylase (ACC). This technical guide provides an in-depth overview of **CP-640186 hydrochloride**, a potent, isozyme-nonselective inhibitor of ACC. We will delve into its mechanism of action, present detailed experimental protocols for its evaluation, and summarize key quantitative data from preclinical studies. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for metabolic syndrome.

Introduction to CP-640186 and its Target: Acetyl-CoA Carboxylase (ACC)

CP-640186 hydrochloride is a synthetic, orally active, and cell-permeable small molecule that acts as a potent inhibitor of Acetyl-CoA Carboxylase (ACC).^{[1][2][3][4]} ACC is a critical enzyme in the regulation of fatty acid metabolism.^{[5][6][7]} It exists in two primary isoforms, ACC1 and ACC2, which have distinct localizations and functions.^[8]

- ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in de novo fatty acid synthesis.[9]
- ACC2 is located on the outer mitochondrial membrane, primarily in oxidative tissues like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β -oxidation.[9]

By inhibiting both ACC1 and ACC2, CP-640186 offers a dual mechanism of action: it simultaneously suppresses fatty acid synthesis and promotes fatty acid oxidation.[5][10] This combined effect makes it a compelling candidate for addressing the multifaceted nature of metabolic syndrome.[8][11]

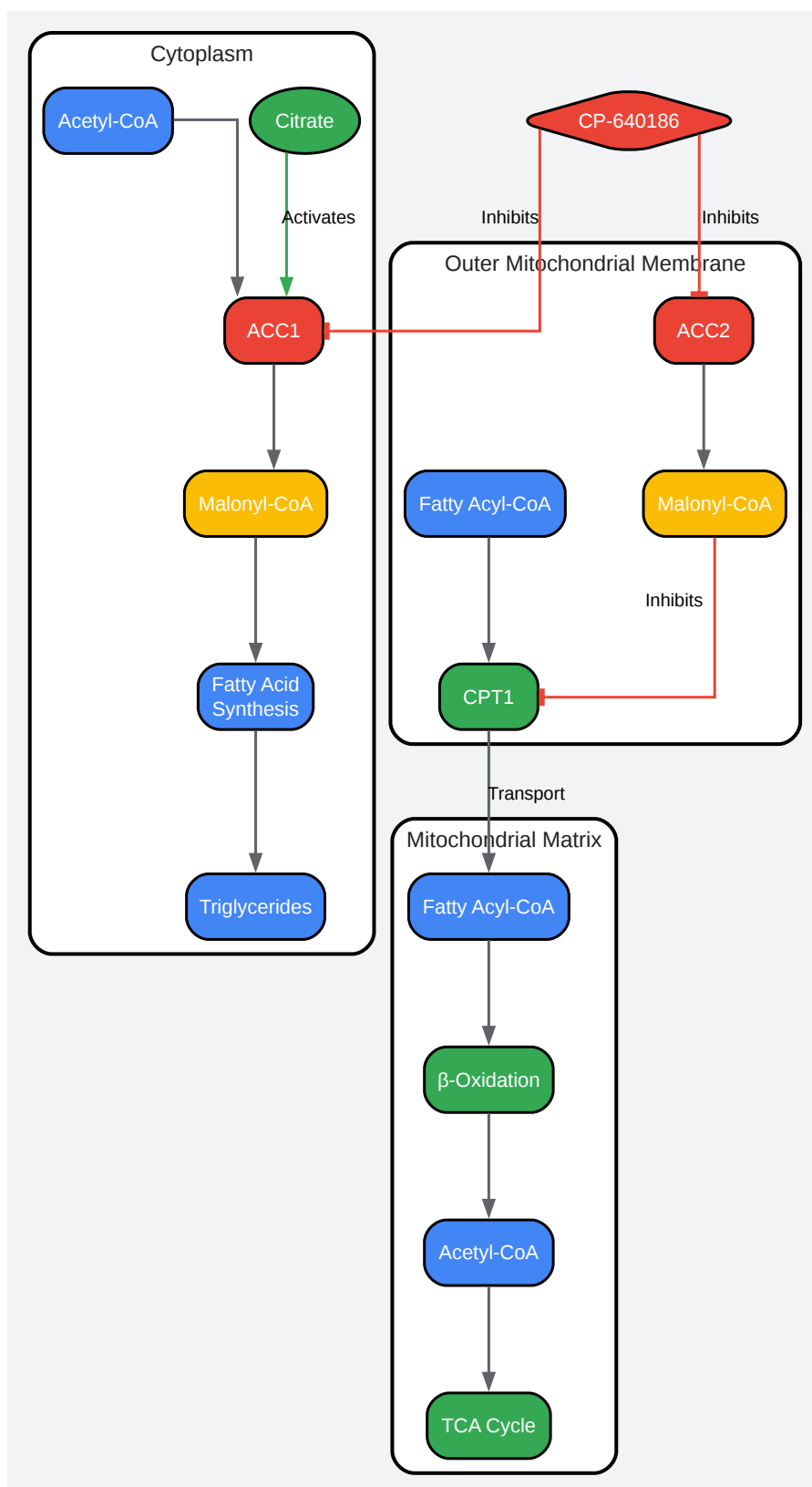
Mechanism of Action of CP-640186

CP-640186 is a reversible, allosteric inhibitor of both ACC1 and ACC2.[2][12] Its inhibition is characterized as uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate.[2][13] This suggests that CP-640186 binds to the carboxyltransferase (CT) domain of the enzyme at the interface between the two monomers of the CT dimer.[2]

The inhibition of ACC by CP-640186 leads to a reduction in intracellular malonyl-CoA concentrations.[4][10] This decrease in malonyl-CoA has two major downstream effects:

- **Inhibition of Fatty Acid Synthesis:** With less malonyl-CoA available as a substrate for fatty acid synthase, the synthesis of new fatty acids is curtailed.[5]
- **Stimulation of Fatty Acid Oxidation:** The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β -oxidation for energy production.[5][9]

The following diagram illustrates the signaling pathway affected by CP-640186.



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Figure 1: Mechanism of action of CP-640186 on fatty acid metabolism.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **CP-640186 hydrochloride**.

Table 1: In Vitro Efficacy of CP-640186

Parameter	Species	Enzyme/Cell Line	Value	Reference(s)
IC50	Rat	Liver ACC1	53 nM	[1][3][6][13][14]
Rat	Skeletal Muscle ACC2	61 nM	[1][3][6][13][14]	
Rat	ACC1 & ACC2 (general)	~55 nM	[10]	
EC50				
Fatty Acid Synthesis	Human	HepG2 cells	0.62 µM	[1][3]
Triglyceride Synthesis	Human	HepG2 cells	1.8 µM	[1][3]
Fatty Acid Oxidation	Mouse	C2C12 cells	57 nM	[1][10]
Fatty Acid Oxidation	Rat	Epitrochlearis muscle strips	1.3 µM	[6][10][13]

Table 2: In Vivo Efficacy of CP-640186

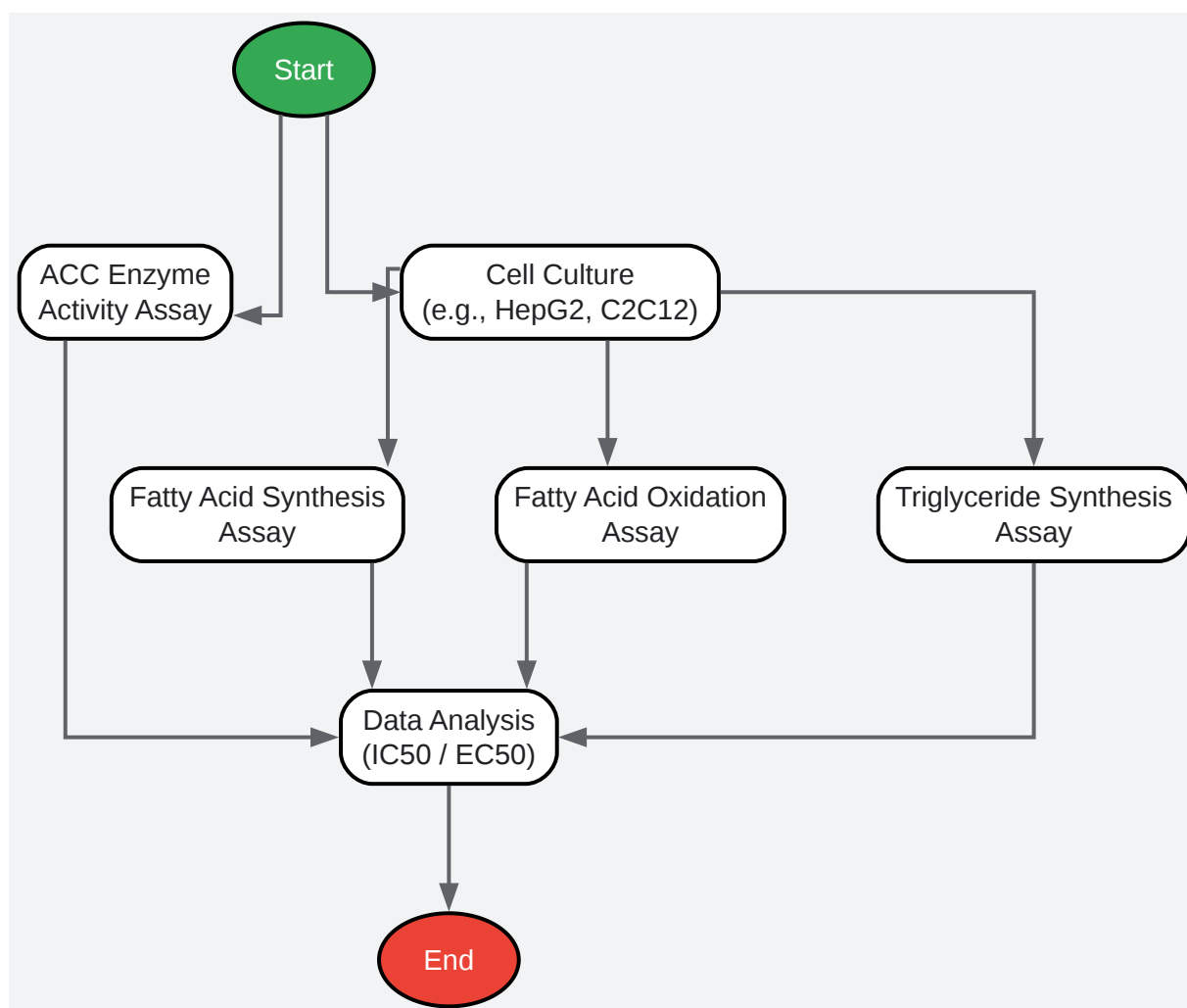
Parameter	Species	Tissue/Effect	Value (ED50)	Reference(s)
Malonyl-CoA Reduction	Rat	Liver	55 mg/kg	[10][13]
Rat	Soleus Muscle	6 mg/kg	[10][13]	
Rat	Quadriceps Muscle	15 mg/kg	[10][13]	
Rat	Cardiac Muscle	8 mg/kg	[10][13]	
Fatty Acid Synthesis Inhibition	Rat	13 mg/kg	[2][10]	
Mouse (CD1)	11 mg/kg	[2][10]		
Mouse (ob/ob)	4 mg/kg	[2][10]		
Fatty Acid Oxidation Stimulation	Rat	Whole Body	~30 mg/kg	[6][10][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of CP-640186.

In Vitro Assays

The following diagram outlines a general workflow for the in vitro evaluation of an ACC inhibitor.



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Figure 2: General workflow for in vitro evaluation of ACC inhibitors.

This assay determines the direct inhibitory effect of CP-640186 on ACC activity.

- Enzyme Source: Purified recombinant human or rat ACC1 and ACC2.
- Assay Principle: The activity of ACC is measured by quantifying the production of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA. This can be achieved using a commercially available ADP-Glo™ kinase assay kit.
- Procedure: a. Prepare a reaction mixture containing assay buffer, purified ACC enzyme, and the test compound (CP-640186) at various concentrations. b. Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate. c. Incubate the reaction at 37°C for a

defined period. d. Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions, typically involving a luminescence-based detection method.

- Data Analysis: Calculate the percentage of ACC inhibition at each concentration of CP-640186 and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of CP-640186 on de novo fatty acid synthesis in a human liver cell line.

- Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
- Procedure: a. Plate HepG2 cells in multi-well plates and allow them to adhere. b. Treat the cells with various concentrations of CP-640186 for a specified duration (e.g., 2 hours). c. Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a further period (e.g., 2-4 hours). d. Terminate the incubation, wash the cells, and lyse them. e. Extract the total lipids from the cell lysate. f. Separate the fatty acid fraction from other lipids using thin-layer chromatography (TLC) or solid-phase extraction. g. Quantify the amount of incorporated radioactivity in the fatty acid fraction using liquid scintillation counting.
- Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of fatty acid synthesis and determine the EC50 value.

This assay assesses the ability of CP-640186 to stimulate fatty acid oxidation in a mouse muscle cell line.

- Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum medium.
- Procedure: a. Treat the differentiated C2C12 myotubes with various concentrations of CP-640186 for a defined period. b. Incubate the cells with a radiolabeled fatty acid, such as [3H]-palmitate or [14C]-palmitate, complexed to BSA. c. During the incubation, the radiolabeled fatty acid will be oxidized, producing radiolabeled water ([3H]H2O) or carbon dioxide ([14C]CO2). d. Collect the culture medium and separate the radiolabeled water or capture

the radiolabeled CO₂. e. Quantify the amount of radioactivity using liquid scintillation counting.

- Data Analysis: Normalize the results to the total protein content. Calculate the fold-stimulation of fatty acid oxidation and determine the EC₅₀ value.

In Vivo Experiments

Rodent models of obesity and metabolic syndrome, such as diet-induced obese (DIO) mice or genetically obese ob/ob mice, are commonly used to evaluate the in vivo efficacy of CP-640186.[\[7\]](#)[\[10\]](#)

CP-640186 is typically administered orally via gavage.[\[7\]](#)

- Preparation: Dissolve **CP-640186 hydrochloride** in a suitable vehicle, such as 0.5% carboxymethylcellulose.[\[7\]](#)
- Administration: Administer the solution to the animals using a gavage needle at the desired dose. The volume administered should be appropriate for the size of the animal.

This procedure quantifies the direct target engagement of CP-640186 in various tissues.

- Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly collect tissues of interest (e.g., liver, skeletal muscle, heart).
- Extraction: Immediately freeze-clamp the tissues and homogenize them in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.[\[12\]](#)
- Quantification: a. Isolate the acyl-CoAs from the extract using solid-phase extraction.[\[12\]](#) b. Separate and quantify malonyl-CoA using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[\[12\]](#)[\[15\]](#)
- Data Analysis: Express malonyl-CoA levels as nmol/g of tissue and calculate the ED₅₀ for malonyl-CoA reduction.

A GTT is performed to assess the effect of CP-640186 on glucose homeostasis.

- Fasting: Fast the animals for a specified period (e.g., 4-6 hours) prior to the test.
- Baseline Measurement: Measure the baseline blood glucose level from a tail snip.
- Glucose Administration: Administer a bolus of glucose solution orally or via intraperitoneal injection.
- Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

CP-640186 hydrochloride is a well-characterized, potent, and non-selective inhibitor of ACC1 and ACC2. Its dual mechanism of action, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, positions it as a valuable research tool and a potential therapeutic agent for metabolic syndrome. The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of metabolic disease research. Further investigation into the long-term efficacy and safety of ACC inhibitors like CP-640186 is warranted to fully elucidate their therapeutic potential.

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